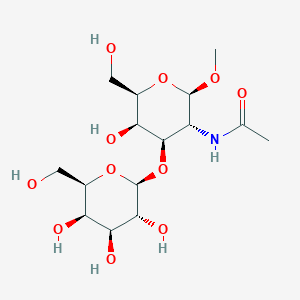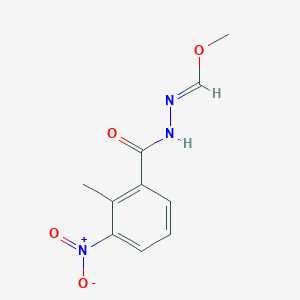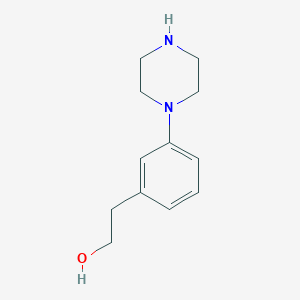
2-(3-Piperazin-1-yl-phenyl)-ethanol
説明
2-(3-Piperazin-1-yl-phenyl)-ethanol is a chemical compound that is part of the arylpiperazines class . Arylpiperazines are known to be one of the most important classes of 5-HT 1A R ligands and have attracted considerable interests for their versatile properties in chemistry and pharmacology .
Synthesis Analysis
The synthesis of novel thiazolinylphenyl-piperazines, which includes 2-(3-Piperazin-1-yl-phenyl)-ethanol, was achieved through an efficient protocol . The new compounds were tested for their functional activity and affinity at 5-HT 1A receptors .Molecular Structure Analysis
The molecular structure of 2-(3-Piperazin-1-yl-phenyl)-ethanol can be analyzed using 1 H-NMR and 13 C-NMR . The 1 H-NMR (400 MHz, CDCl 3) δ: 1.80 (s, 1H), 3.06 (m, 4H, 2CH 2 pip.), 3.22 (m, 4H, 2CH 2 pip.), 3.41 (t, 2H, -CH 2-, J = 8.4 Hz), 4.46 (t, 2H, -CH 2-, J = 8.4 Hz), 7.15 (bs, 1H), 7.29 (bs, 2H), 7.45 (bs, 1H); 13 C-NMR (101 MHz, CDCl 3) δ: 33.60, 46.07, 50.18 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Piperazin-1-yl-phenyl)-ethanol include a yield of 65% and a melting point of 109–110 °C .科学的研究の応用
Inhibition of PI3Kδ
The compound has been identified as a highly potent, selective, and orally bioavailable PI3Kδ inhibitor . The disruption of PI3Kδ expression or its activity leads to a decrease in inflammatory and immune responses . Therefore, inhibition of PI3Kδ may provide an alternative treatment for autoimmune diseases, such as Rheumatoid Arthritis (RA), Systemic Lupus Erythematosus (SLE), and respiratory ailments .
Ligand for 5-HT 1A Receptors
Arylpiperazines, such as “2-(3-Piperazin-1-yl-phenyl)-ethanol”, represent one of the most important classes of 5-HT 1A R ligands . They have attracted considerable interests for their versatile properties in chemistry and pharmacology . This suggests potential applications in the development of new drugs targeting 5-HT 1A receptors.
Cytotoxic Activity
The compound and its derivatives have shown cytotoxic effects on human prostate and breast cancer cell lines . The reported data showed a cytotoxic effect for the compounds (IC 50 values ranging from 15 µM to 73 µM) on the investigated cancer cell lines, with no effect on noncancer cells . This suggests potential applications in cancer therapy.
Alzheimer’s Disease Treatment
Although not directly related to “2-(3-Piperazin-1-yl-phenyl)-ethanol”, compounds bearing a piperazine moiety have been studied for their potential in the treatment of Alzheimer’s disease . Given the structural similarity, “2-(3-Piperazin-1-yl-phenyl)-ethanol” could potentially be explored for similar applications.
将来の方向性
作用機序
Target of Action
The primary target of 2-(3-Piperazin-1-yl-phenyl)-ethanol is the PI3Kδ . PI3Kδ is a lipid kinase that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . It is particularly important in the immune system, where it is involved in the activation and function of leukocytes .
Mode of Action
2-(3-Piperazin-1-yl-phenyl)-ethanol interacts with its target, PI3Kδ, by inhibiting its activity . This inhibition disrupts the normal functioning of PI3Kδ, leading to a decrease in inflammatory and immune responses . This makes it a potential treatment for autoimmune diseases .
Biochemical Pathways
The inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle regulation, and its disruption can lead to decreased cell proliferation and survival . Therefore, the inhibition of PI3Kδ by 2-(3-Piperazin-1-yl-phenyl)-ethanol can have significant downstream effects on cellular functions.
Result of Action
The molecular and cellular effects of 2-(3-Piperazin-1-yl-phenyl)-ethanol’s action primarily involve a decrease in inflammatory and immune responses . By inhibiting PI3Kδ, the compound can potentially reduce the symptoms of autoimmune diseases .
特性
IUPAC Name |
2-(3-piperazin-1-ylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-9-4-11-2-1-3-12(10-11)14-7-5-13-6-8-14/h1-3,10,13,15H,4-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWVCWOZKGFBBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piperazin-1-yl-phenyl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



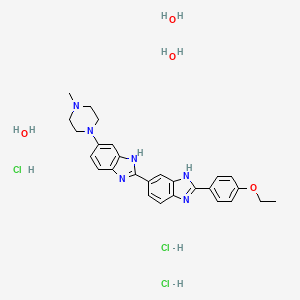
![Methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate](/img/structure/B3162841.png)
![4-[(5S,9R)-3-(3,5-Dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl]benzonitrile semi (+)-DTTA salt](/img/structure/B3162844.png)
![3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3162848.png)



![2-[[(2-methylfuran-3-carbonyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3162876.png)
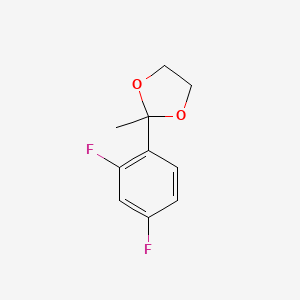

![2-Chloro-N-[2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-acetamide](/img/structure/B3162898.png)
![N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B3162899.png)
